molecular formula C14H25NO3 B13076079 Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate

Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13076079
M. Wt: 255.35 g/mol
InChI Key: TZAGSPVJHJQFHP-UHFFFAOYSA-N
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Description

Tert-butyl1-(hydroxymethyl)-2-azaspiro[35]nonane-2-carboxylate is a complex organic compound with the molecular formula C15H27NO3 It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable nitrogen-containing precursor.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde or a similar reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of tert-butyl1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols or amines, depending on the specific reaction conditions

    Substitution: Various substituted esters or amides

Scientific Research Applications

Tert-butyl1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can confer unique binding properties, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(hydroxymethyl)-2-methyl-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

Tert-butyl1-(hydroxymethyl)-2-azaspiro[35]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxymethyl and tert-butyl ester functional groups

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-14(11(15)9-16)7-5-4-6-8-14/h11,16H,4-10H2,1-3H3

InChI Key

TZAGSPVJHJQFHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1CO)CCCCC2

Origin of Product

United States

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